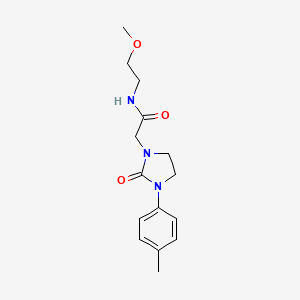
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a small molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is also known as 'MI-2' and belongs to the class of imidazolidinone compounds. MI-2 has been studied for its potential use in the treatment of cancer and other diseases.
科学的研究の応用
Antimicrobial and Anti-inflammatory Activities
Acetamido Pyrrolyl Azoles Synthesis : Acetamido pyrrolyl oxazoles/thiazoles/imidazoles, similar in structure to the compound , have been synthesized and demonstrated promising antibacterial and anti-inflammatory activities (D. Sowmya et al., 2017).
Thiazolidinone Derivatives : Another study created N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, exhibiting both antioxidant and anti-inflammatory properties. These compounds share a structural resemblance with N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide (Satish Koppireddi et al., 2013).
Antimicrobial and Antifungal Properties
- Rhodanine-3-acetic Acid Derivatives : Derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, similar in structure to the compound , have shown significant activity against various bacteria, mycobacteria, and fungi (M. Krátký et al., 2017).
Anticonvulsant Activity
- Imidazolyl-N-Phenylalkanoic Acid Amides : A study focusing on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives revealed their potential in anticonvulsant activity, specifically against seizures induced by maximal electroshock. This indicates a possible neurological application of similar compounds (Zeynep Aktürk et al., 2002).
Antioxidant Screening
- Benzophenone Tagged Thiazolidinone Analogs : Synthesis of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides demonstrated potent xanthine oxidase inhibition and antioxidant properties, indicating potential applications in oxidative stress-related disorders (V. Lakshmi Ranganatha et al., 2014).
Biotransformation for Pharmaceutical Applications
- Imidazol-2-yl Amino Acids Synthesis : Alkane-oxidizing bacteria were used to oxidize N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide to imidazol-2-yl amino acids, suggesting a biotechnological approach to synthesizing pharmaceutical-grade amino acids (A. Mikolasch et al., 2003).
Antibacterial and Antioxidant Activities
- Coumarin Derivatives with Thiazolidinones : The synthesis of new coumarin derivatives containing thiazolidinones exhibited notable antibacterial activity against several bacterial strains, including E. coli, S. aureus, and B. subtilis (N. Hamdi et al., 2012).
Structural Analysis
- Imidazolidine-2,4-dione Crystal Structure : A study on the crystal structure of related compounds like N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide can provide insights into the molecular configuration and stability of N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide (K. Sethusankar et al., 2002).
Hypoglycemic Activity
- Novel Acetamide Derivatives Synthesis : The synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives showed significant hypoglycemic activity, indicating potential applications in diabetes management (Anna Pratima G. Nikaljea et al., 2012).
Structural Comparison
- (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides : The study of the crystal structures of similar compounds provides insights into the molecular arrangement and possible interactions, aiding in the understanding of the chemical behavior of N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide (Aleksei N. Galushchinskiy et al., 2017).
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-3-5-13(6-4-12)18-9-8-17(15(18)20)11-14(19)16-7-10-21-2/h3-6H,7-11H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTNXHUWUWEEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

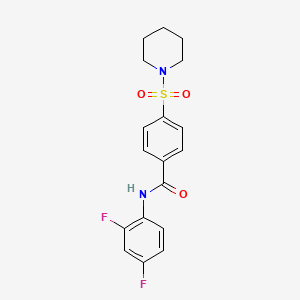
![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)
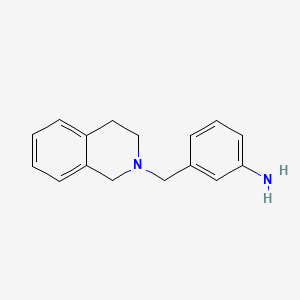
![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

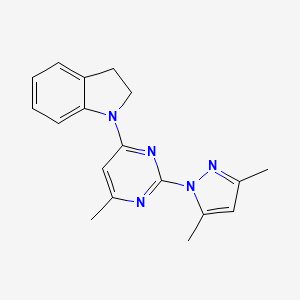
![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)
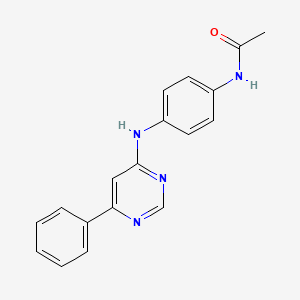

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)
